An In-depth Technical Guide to Dipentyltin Dichloride: Structure, Properties, and Applications
An In-depth Technical Guide to Dipentyltin Dichloride: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of dipentyltin dichloride (C₁₀H₂₂Cl₂Sn), a member of the diorganotin dihalide family. Acknowledging the limited volume of publicly available experimental data for this specific homolog, this document leverages well-documented data from its close analog, dibutyltin dichloride (DBTC), to project its physicochemical properties, reactivity, toxicological profile, and potential applications. This guide is intended for researchers, chemists, and drug development professionals, offering a structured understanding of this class of organotin compounds, grounded in established chemical principles and supported by authoritative references.
Introduction to Diorganotin Dichlorides
Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history in industrial and academic chemistry since Edward Frankland's first synthesis of diethyltin diiodide in 1849[1]. Within this broad class, diorganotin dihalides, with the general formula R₂SnX₂, represent a cornerstone of organotin chemistry. These compounds are not only crucial synthetic intermediates but also find direct application as catalysts and stabilizers[1].
Dipentyltin dichloride, the subject of this guide, belongs to this important subclass. While specific research on the dipentyl derivative is sparse, the principles governing its chemistry can be reliably inferred from extensive studies on homologs with shorter alkyl chains, particularly dibutyltin dichloride (DBTC). DBTC is a high-volume industrial chemical used extensively as a heat stabilizer for polyvinyl chloride (PVC), a catalyst in the production of polyurethanes and silicones, and as a versatile chemical intermediate[1][2][3]. This guide will, therefore, use DBTC as a primary model to build a predictive but scientifically rigorous profile of dipentyltin dichloride.
Chemical Structure and Identity
The fundamental identity of dipentyltin dichloride is established by its molecular structure, which features a central tin (Sn) atom covalently bonded to two n-pentyl chains and two chlorine atoms.
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IUPAC Name: dichloro(dipentyl)stannane
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CAS Number: 3446-93-5
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Molecular Formula: C₁₀H₂₂Cl₂Sn
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Canonical SMILES: CCCCC(Cl)Cl
The molecule adopts a tetrahedral geometry around the tin atom, as is typical for tetraorganotin(IV) compounds[1].
Caption: Chemical structure of dipentyltin dichloride.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties
| Property | Dibutyltin Dichloride (DBTC) | Dipentyltin Dichloride (Predicted) |
| CAS Number | 683-18-1[4] | 3446-93-5 |
| Molecular Weight | 303.84 g/mol [4] | 331.90 g/mol |
| Appearance | White to yellowish crystalline solid/mass[3][5] | White to yellowish solid, likely with a lower melting point than DBTC. |
| Melting Point | 37-43 °C[4] | Expected to be slightly lower or in a similar range. |
| Boiling Point | 135 °C @ 10 mmHg[3] | Expected to be higher due to increased molecular weight. |
| Solubility | Soluble in organic solvents (benzene, ether, alcohols); sparingly soluble in water, with hydrolysis in hot water[3][5]. | Expected to have similar or greater solubility in organic solvents and lower solubility in water. |
| Stability | Moisture sensitive; reacts with water or steam to produce heat and toxic fumes[3]. | Expected to be similarly moisture sensitive and prone to hydrolysis. |
Synthesis and Reactivity
General Synthesis Pathway
Diorganotin dichlorides are typically synthesized via a redistribution reaction, also known as a Kocheshkov comproportionation reaction. The most common industrial method involves reacting a tetraalkyltin (R₄Sn) compound with tin(IV) chloride (SnCl₄). The stoichiometry of the reaction determines the primary product.
For dipentyltin dichloride, the synthesis would proceed as follows:
2 (C₅H₁₁)₄Sn + SnCl₄ → 3 (C₅H₁₁)₂SnCl₂
This reaction is often catalyzed to ensure high yield and purity.
Caption: General synthesis scheme for diorganotin dichlorides.
Key Reactivity
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Hydrolysis: Like other diorganotin dihalides, dipentyltin dichloride is susceptible to hydrolysis. In the presence of water, it will hydrolyze to form various tin oxide and hydroxide species. This reactivity is critical to its function in some catalytic applications but also underscores the need for handling under dry conditions[5].
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Lewis Acidity: The tin center in R₂SnCl₂ compounds is a Lewis acid, allowing it to form adducts with Lewis bases. This property is fundamental to its catalytic activity, particularly in esterification and polyurethane formation, where it coordinates with oxygen or nitrogen atoms to activate substrates[1][2][3].
Applications (Inferred from Analogs)
Based on the established uses of dibutyltin dichloride, the primary applications for dipentyltin dichloride would likely fall into two major categories: polymer stabilization and catalysis. The longer alkyl chains of the pentyl group may offer nuanced advantages, such as improved solubility in certain organic media or altered compatibility with polymer matrices.
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PVC Heat Stabilization: Diorganotin compounds are essential for preventing the thermal degradation of PVC during processing. They function by scavenging hydrogen chloride (HCl) released from the polymer backbone and by substituting labile chlorine atoms on the polymer chain, thereby preventing discoloration and embrittlement[1].
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Catalysis:
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Polyurethane Production: Diorganotin compounds catalyze the reaction between isocyanates and polyols to form polyurethanes[1].
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Silicone Curing: They are used as catalysts for room-temperature-vulcanizing (RTV) silicones, facilitating the cross-linking reactions that cure the material[1].
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Esterification: Their Lewis acidic nature makes them effective catalysts for esterification and transesterification reactions[2][3].
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Toxicology and Safe Handling Protocols
Expertise Insight: The toxicology of organotin compounds is highly dependent on the number and length of the alkyl chains. Toxicity generally peaks for tri-substituted compounds (R₃SnX), but di-substituted compounds like dibutyltin dichloride are also highly toxic. A key mechanism of toxicity for DBTC is potent immunotoxicity, specifically targeting the thymus and causing lymphocyte depletion[2][4]. It is imperative to assume that dipentyltin dichloride shares this hazardous profile.
Summary of Hazards (based on DBTC)
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Acute Toxicity: Toxic if swallowed and may be fatal if inhaled[4]. Harmful in contact with skin.
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Corrosivity: Causes severe skin burns and serious eye damage. Contact can lead to irritation and inflammation, which may have a delayed onset of 1-8 hours[2][6].
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Systemic Effects: Causes damage to organs, particularly the immune system (thymus)[2][4].
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Reproductive Toxicity: Suspected of damaging fertility or the unborn child[4].
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Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Experimental Protocol: Safe Handling of Dipentyltin Dichloride
This protocol is a self-validating system designed to minimize exposure risk at every step.
1. Engineering Controls & Personal Protective Equipment (PPE)
- 1.1 Justification: Due to high inhalation and dermal toxicity, primary containment is mandatory. Standard lab PPE is insufficient.
- 1.2 Procedure:
- All handling of solid or concentrated solutions must occur within a certified chemical fume hood or a glovebox.
- Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but laminate gloves are preferred for extended handling), and chemical safety goggles.
- A face shield must be worn over safety goggles when handling larger quantities (>10g) or when there is a splash risk.
- Ensure an eyewash station and safety shower are immediately accessible and tested weekly.
2. Weighing and Solution Preparation
- 2.1 Justification: The solid can be a fine powder, posing an inhalation risk. The compound is moisture-sensitive.
- 2.2 Procedure:
- Conduct all weighing inside the fume hood.
- Use a container that can be securely sealed immediately after weighing.
- When preparing solutions, add the solid dipentyltin dichloride slowly to the solvent (e.g., anhydrous toluene) to control any potential exothermic reaction.
- Work under an inert atmosphere (e.g., nitrogen or argon) if subsequent reactions are sensitive to moisture.
3. Waste Disposal
- 3.1 Justification: Environmental toxicity necessitates controlled disposal. Mixing with incompatible waste streams can generate toxic gas.
- 3.2 Procedure:
- Collect all solid and liquid waste containing dipentyltin dichloride in a dedicated, clearly labeled, sealed hazardous waste container.
- Do not mix with aqueous or protic waste.
- Contaminated materials (gloves, weigh boats, paper towels) must be double-bagged and placed in the solid hazardous waste container.
- Consult your institution's environmental health and safety (EHS) office for final disposal procedures.
4. Emergency Procedures
- 4.1 Justification: Immediate and correct response is critical to mitigate injury from exposure.
- 4.2 Procedure:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Potential Relevance in Drug Development
While the primary applications of diorganotin dichlorides are industrial, there is a body of research exploring the therapeutic potential of organotin compounds, including as anti-tumor agents[7]. The biological activity is often derived from the interaction of the organotin moiety with cellular components. Research has shown that the cytotoxicity of diorganotin compounds can be influenced by the length of the alkyl substituent group[7].
However, the high intrinsic toxicity of simple dialkyltin dichlorides, particularly their immunotoxicity and general organ damage, presents a formidable barrier to their direct use as therapeutic agents[2][4][8][9]. Their value in the pharmaceutical sector is more likely to be as catalysts or reagents in the synthesis of more complex active pharmaceutical ingredients, where they are completely removed in downstream processing.
Conclusion
Dipentyltin dichloride is a member of the industrially significant diorganotin dichloride family. While specific experimental data remains scarce, a robust and reliable profile can be constructed by analogy to dibutyltin dichloride. It is predicted to be a moisture-sensitive solid with solubility in common organic solvents, functioning effectively as a PVC stabilizer and a catalyst for polymerization and esterification. Critically, it must be regarded as a highly hazardous material, with significant acute toxicity, corrosivity, and potent, targeted immunotoxicity. All handling must be performed with stringent engineering controls and appropriate PPE. Future research is needed to isolate and characterize dipentyltin dichloride to validate these predictions and explore any unique properties conferred by its longer alkyl chains.
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